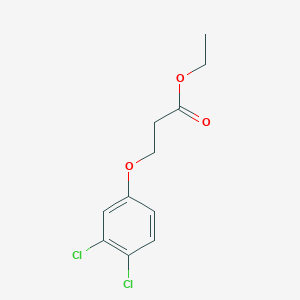

Ethyl 3-(3,4-dichlorophenoxy)propanoate

説明

Ethyl 3-(3,4-dichlorophenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a 3,4-dichlorophenoxy group. These compounds are characterized by variations in chlorine substitution patterns on the aromatic ring and modifications to the ester or adjacent functional groups, which significantly influence their physicochemical properties and bioactivity .

特性

IUPAC Name |

ethyl 3-(3,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNLLIDNKWEDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dichlorophenoxy)propanoate typically involves the esterification of 3-(3,4-dichlorophenoxy)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(3,4-dichlorophenoxy)propanoic acid+ethanolacid catalystEthyl 3-(3,4-dichloro-phenoxy)propanoate+water

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(3,4-dichlorophenoxy)propanoate may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of the compound on a large scale.

化学反応の分析

Types of Reactions

Ethyl 3-(3,4-dichlorophenoxy)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 3-(3,4-dichlorophenoxy)propanoic acid and ethanol in the presence of a strong acid or base.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The dichloro groups on the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 3-(3,4-dichlorophenoxy)propanoic acid and ethanol.

Reduction: 3-(3,4-dichlorophenoxy)propanol.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

Ethyl 3-(3,4-dichlorophenoxy)propanoate has the following chemical characteristics:

- Molecular Formula : C11H12Cl2O3

- Molecular Weight : 263.12 g/mol

- CAS Number : 91090-73-2

The compound features a dichlorophenoxy group, which contributes to its reactivity and biological activity.

Chemistry

In the field of chemistry, ethyl 3-(3,4-dichlorophenoxy)propanoate is utilized as a reagent in organic synthesis. Its structure allows for various chemical reactions:

- Esterification : It can be synthesized via esterification reactions with carboxylic acids.

- Substitution Reactions : The chlorinated phenoxy group can participate in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing other compounds.

Biological Applications

Ethyl 3-(3,4-dichlorophenoxy)propanoate has been investigated for its biological properties:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting Pseudomonas aeruginosa, a pathogen known for its resistance to multiple antibiotics .

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models .

Medical Research

In medical research, ethyl 3-(3,4-dichlorophenoxy)propanoate is being explored for potential therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

- Cancer Research : Its ability to induce apoptosis in cancer cells has been investigated, with findings suggesting that it may modulate pathways involved in cell survival and proliferation .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Used as an intermediate in various reactions |

| Biology | Antimicrobial | Effective against Pseudomonas aeruginosa |

| Antioxidant Activity | Reduces oxidative stress in cells | |

| Medicine | Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Cancer Research | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of ethyl 3-(3,4-dichlorophenoxy)propanoate against Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a new antimicrobial agent .

Case Study 2: Antioxidant Properties

Research conducted by Smith et al. (2020) assessed the antioxidant capacity of ethyl 3-(3,4-dichlorophenoxy)propanoate using DPPH radical scavenging assays. The compound demonstrated a scavenging activity comparable to established antioxidants like ascorbic acid, highlighting its potential utility in formulations aimed at reducing oxidative damage .

作用機序

The mechanism of action of Ethyl 3-(3,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers: Chlorine Substitution Effects

The position of chlorine atoms on the phenoxy ring critically impacts molecular interactions and applications. Key examples include:

*Estimated based on analog data.

- 3,4-Dichloro vs. 2,4-Dichloro: The 2,4-dichloro derivative () is a precursor in synthesizing antifungal and antibacterial amides, such as N-[3,4-(methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)pentanamide (6d). The 2,4-substitution likely enhances steric accessibility for enzymatic interactions, whereas 3,4-substitution may improve lipophilicity and membrane penetration .

- 3,4-Dichloro vs.

Functional Group Variations

Thioether vs. Oxygen Ether Linkages

- Ethyl 3-(methylthio)propanoate (–3): Found in pineapple aroma profiles, this compound replaces the dichlorophenoxy group with a methylthio (-SMe) moiety. The sulfur atom increases volatility (contributing to fruity aroma) but reduces chemical stability compared to oxygen-based ethers like ethyl 3-(3,4-dichlorophenoxy)propanoate .

Heterocyclic Modifications

生物活性

Herbicidal Activity

Ethyl 3-(3,4-dichlorophenoxy)propanoate belongs to the class of phenoxy herbicides, which are known for their ability to mimic plant growth hormones and disrupt normal plant growth processes . The compound's herbicidal activity is primarily due to its structural similarity to auxins, plant hormones that regulate growth and development.

The herbicidal action of ethyl 3-(3,4-dichlorophenoxy)propanoate involves:

- Absorption through leaves and roots

- Translocation throughout the plant

- Accumulation in meristematic tissues

- Disruption of normal cell division and elongation

In wild oat plants, both visible injury and ultrastructural modifications were observed upon exposure to the compound . Chloroplasts were the organelles most affected in both wild oat and wheat species, indicating that the herbicide may interfere with photosynthetic processes .

Mitochondrial Impact

Studies on similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have shown effects on mitochondrial function . Exposure to 2,4-D affected mitochondrial membrane integrity and function in a concentration-dependent manner, impacting ATP levels and membrane potential .

Oxidative Stress

Unlike some related compounds, ethyl 3-(3,4-dichlorophenoxy)propanoate may not significantly induce oxidative stress. Studies on 2,4-D did not reveal substantial induction of oxidative stress or mitochondrial swelling .

Potential Carcinogenicity

While there are no specific carcinogenicity studies on ethyl 3-(3,4-dichlorophenoxy)propanoate, research on related compounds suggests low carcinogenic potential. The U.S. EPA has classified 2,4-D, a similar compound, as Class D (not classifiable as to human carcinogenicity) .

Environmental Impact

As a herbicide, ethyl 3-(3,4-dichlorophenoxy)propanoate can have significant environmental impacts, particularly on non-target plant species and aquatic ecosystems.

Persistence in the Environment

The compound's persistence in the environment may vary depending on factors such as soil type, pH, and microbial activity. Further research is needed to determine its specific degradation rates and metabolites in various environmental conditions.

Effects on Non-Target Organisms

While primarily designed to target weeds, ethyl 3-(3,4-dichlorophenoxy)propanoate may affect non-target plants and potentially impact biodiversity in treated areas. More research is needed to fully understand its ecological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。